molecular formula C19H18N4O3 B6541876 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide CAS No. 1058373-54-8

2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide

Cat. No.: B6541876
CAS No.: 1058373-54-8
M. Wt: 350.4 g/mol
InChI Key: WHDPLKSMZLDZCX-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyrimidinone-based acetamides, characterized by a 1,6-dihydropyrimidin-6-one core substituted with a 4-methoxyphenyl group at position 4 and an acetamide moiety linked to a 6-methylpyridin-2-yl group. Its structure integrates pharmacophoric elements critical for interactions with biological targets, such as hydrogen bonding (via the pyrimidinone carbonyl and acetamide NH) and hydrophobic interactions (via aromatic and methyl substituents).

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-13-4-3-5-17(21-13)22-18(24)11-23-12-20-16(10-19(23)25)14-6-8-15(26-2)9-7-14/h3-10,12H,11H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDPLKSMZLDZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the pyrimidinone ring, the acetamide linker, and the terminal aryl/heteroaryl group. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparisons

Compound Name Pyrimidinone Substituents Acetamide Substituent Molecular Formula Yield (%) Melting Point (°C) pKa (Predicted)
Target Compound 4-(4-Methoxyphenyl) N-(6-Methylpyridin-2-yl) C₁₉H₁₈N₄O₃ N/A N/A N/A
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide 4-Methyl N-Benzyl C₁₅H₁₅N₃O₂S 66 196 N/A
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide 4-Methyl N-(4-Phenoxyphenyl) C₂₀H₁₇N₃O₃S 60 224 N/A
2-{[4-Methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide 4-Methyl, 5-Allyl N-(4-Methylphenyl) C₁₇H₁₉N₃O₂S N/A N/A 7.83
2-[(6-Methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide 6-Methyl N-(4-Sulfamoylphenyl) C₁₃H₁₄N₄O₄S₂ N/A N/A N/A

Substituent Effects on Physicochemical Properties

  • Pyrimidinone Ring Modifications: The 4-(4-methoxyphenyl) group in the target compound introduces enhanced lipophilicity compared to the 4-methyl substituent in and . This may improve membrane permeability but reduce aqueous solubility.
  • Acetamide Linker and Terminal Group: The N-(6-methylpyridin-2-yl) group in the target compound provides a hydrogen-bond acceptor (pyridine N) and a hydrophobic methyl group, contrasting with the sulfamoylphenyl in (polar) or benzyl in (nonpolar). The N-(4-phenoxyphenyl) group in introduces a biphenyl ether system, likely increasing π-π stacking interactions with aromatic residues in target proteins .

Predicted Bioactivity

  • Kinase Inhibition: Pyrimidinone acetamides with aryl/heteroaryl termini (e.g., ) have shown inhibition of cyclin-dependent kinases (CDKs) and tyrosine kinases. The 6-methylpyridin-2-yl group may target ATP-binding pockets more selectively than benzyl or phenyl groups .
  • Antimicrobial Activity : Sulfamoylphenyl analogs (e.g., ) exhibit antibacterial properties, but the target compound’s methoxyphenyl and methylpyridine groups may shift activity toward antifungal targets .

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